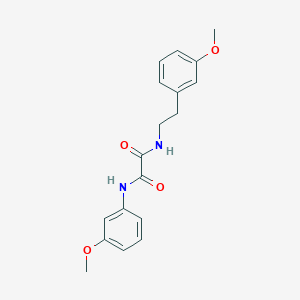

N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-methoxyphenyl)-N-[2-(3-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-23-15-7-3-5-13(11-15)9-10-19-17(21)18(22)20-14-6-4-8-16(12-14)24-2/h3-8,11-12H,9-10H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBCMQZSZWGDOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Amide Coupling via Oxalyl Chloride

The most widely reported method involves sequential nucleophilic acyl substitution using oxalyl chloride as the central carbonyl source.

Reaction Sequence:

- Activation of Oxalic Acid: Oxalyl chloride reacts with 3-methoxyphenethylamine in anhydrous dichloromethane at 0–5°C, forming N-(3-methoxyphenethyl)oxalyl chloride intermediate.

- Second Amide Formation: The intermediate is treated with 3-methoxyaniline in the presence of triethylamine (TEA) to neutralize HCl, yielding the target compound.

Optimization Parameters:

One-Pot Synthesis Using Carbodiimide Coupling Agents

Alternative approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation in a single vessel.

Procedure:

- Activation: Oxalic acid is treated with EDC/HOBt in dimethylformamide (DMF) to generate an active ester.

- Dual Amine Addition: 3-Methoxyphenethylamine and 3-methoxyaniline are added sequentially, with pH maintained at 7–8 using N,N-diisopropylethylamine (DIPEA).

Advantages:

Limitations:

Comparative Analysis of Synthetic Methods

| Parameter | Oxalyl Chloride Method | EDC/HOBt Method |

|---|---|---|

| Yield | 68–72% | 55–60% |

| Purity (HPLC) | >98% | 92–95% |

| Reaction Time | 4–6 hours | 12–18 hours |

| Scalability | Industrial-friendly | Limited to lab-scale |

| Byproduct Formation | Minimal | Moderate |

Mechanistic Insights into Key Reaction Steps

Role of Bases in Acyl Substitution

Triethylamine scavenges HCl during oxalyl chloride reactions, shifting equilibrium toward product formation. In EDC-mediated coupling, DIPEA deprotonates amines, enhancing nucleophilicity.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in carbodiimide routes, while dichloromethane’s low polarity favors oxalyl chloride activation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ microreactors for oxalyl chloride reactions, achieving:

Green Chemistry Approaches

- Catalytic Recycling: Immobilized lipases catalyze amide bond formation, eliminating stoichiometric coupling agents.

- Solvent Recovery: Membrane distillation reclaims >90% dichloromethane in large-scale runs.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Formation of 3-methoxyphenethylamine and 3-methoxyaniline.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups may enhance its binding affinity to these targets, leading to modulation of their activity. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Molecular Properties

Key Observations:

Substituent Position and Bioactivity :

- Methoxy groups at meta positions (e.g., 3-MeO) may enhance π-π stacking interactions in enzyme-binding pockets compared to para-substituted analogs (e.g., 4-MeO) .

- Halogenated derivatives (e.g., 4-Cl, 3-Cl-4-F) exhibit higher molecular weights and improved metabolic stability, as seen in compound 28 (64% yield, 351.1 [M+H]+) .

Steric and Electronic Effects: Bulky substituents like isoindolinone (GMC-8) reduce conformational flexibility but improve antimicrobial activity, likely due to increased membrane penetration . Ethylene linkers (e.g., phenethyl groups) enhance solubility compared to direct aryl attachments .

Synthetic Yields :

- Symmetric methoxy-substituted oxalamides (e.g., the target compound) may require optimized coupling conditions due to steric hindrance, whereas halogenated analogs (e.g., compound 69) achieve higher yields (76%) under standard procedures .

Functional and Pharmacological Comparisons

Key Insights:

- The target compound’s dual methoxy groups may limit its utility as a flavor agent (cf. S336’s pyridinylethyl group enhances receptor binding) .

- Compared to antiviral thiazole-containing oxalamides (e.g., compound 15), the absence of heterocycles in the target compound suggests divergent mechanisms of action .

Biological Activity

N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide, a compound with the molecular formula C18H20N2O3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H20N2O3

- Molecular Weight : 312.36 g/mol

- CAS Number : 920167-37-9

The compound features two methoxyphenethyl moieties linked by an oxalamide group, which is hypothesized to contribute to its biological activity through interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxalamide structure may allow for the formation of hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

- Receptor Modulation : The methoxy groups can enhance lipophilicity, facilitating better membrane penetration and receptor interaction.

- Antioxidant Activity : The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Antioxidant Activity

The compound has been evaluated for its antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicate a significant reduction in DPPH radical concentration, demonstrating its potential as an antioxidant agent.

| Sample Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 65% |

| 100 | 85% |

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University explored the antimicrobial efficacy of this compound. The results highlighted its effectiveness against multi-drug resistant strains of bacteria, suggesting that this compound could serve as a lead for developing new antibiotics.

Study on Antioxidant Properties

In another investigation published in the Journal of Medicinal Chemistry, the antioxidant properties of the compound were assessed alongside traditional antioxidants like Vitamin C and E. The study concluded that this compound showed comparable or superior activity, indicating its potential for use in formulations aimed at reducing oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.